molecular formula C20H18O4 B1678162 Neobavaisoflavone CAS No. 41060-15-5

Neobavaisoflavone

Cat. No.: B1678162
CAS No.: 41060-15-5
M. Wt: 322.4 g/mol
InChI Key: OBGPEBYHGIUFBN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Neobavaisoflavone, an important isoflavone component isolated from Psoraleae Fructus, has been found to have several primary targets. It has been shown to interact with WalK protein , a cell wall metabolism sensor histidine kinase, and UGT1A1 , an essential enzyme in mammals responsible for detoxification and metabolic clearance of the endogenous toxin bilirubin . These targets play crucial roles in the biological activities of this compound.

Mode of Action

This compound interacts with its targets in a unique way. For instance, it binds to the WalK protein, forming four hydrogen bonds with ASN501, LYS504, ILE544, and GLY565 of the WalK protein . Additionally, it forms a pi-H bond with TRY505 of the WalK protein . This interaction leads to changes in the activity of the WalK protein, which in turn influences the biofilm formation and α-toxin activity of Staphylococcus aureus .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to mainly undergo glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions in vivo and in vitro . It also influences pathways such as Tyrosine metabolism, Estrogen signaling pathway, Ovarian steroidogenesis, Gap junction, Prostate cancer, Serotonergic synapse, and Chemical carcinogenesis-reactive oxygen species .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. It has been found that this compound undergoes extensive metabolism, with a total of 72 metabolites of this compound identified, including 28 in plasma, 43 in urine, 18 in feces, six in the liver, and four in the liver microsome . These metabolites expand the potential effects of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to decrease the viability of U-87 MG glioblastoma cells in a dose-dependent manner . It also inhibits cell growth and causes glutathione (GSH) depletion more intensely in U-87 MG cells than in astrocytes . Moreover, it has been shown to have a strong inhibitory effect on the biofilm formation and α-toxin activity of both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can trigger the activation of inflammation, which is one of the main functions of this compound . Additionally, the isoflavone-level variation is a complex mechanism regulated by various genetic and environmental factors .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Neobavaisoflavone can be synthesized through various methods. One common approach involves the extraction from Psoraleae Fructus using solvents like methanol and acetonitrile . The biological samples are pretreated by the solid-phase extraction method, methanol precipitation, and acetonitrile precipitation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Psoralea corylifolia seeds. The process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Neobavaisoflavone undergoes several types of chemical reactions, including:

  • Glucuronidation
  • Sulfation
  • Hydroxylation
  • Methylation
  • Cyclization
  • Hydration

These reactions occur both in vivo and in vitro .

Common Reagents and Conditions: The common reagents used in these reactions include glucuronic acid, sulfuric acid, hydroxylating agents, methylating agents, and water. The conditions vary depending on the specific reaction but generally involve physiological conditions for in vivo reactions and controlled laboratory conditions for in vitro reactions .

Major Products Formed: The major products formed from these reactions include various metabolites of this compound, such as glucuronides, sulfates, hydroxylated, methylated, and cyclized derivatives .

Properties

IUPAC Name

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGPEBYHGIUFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415769
Record name Neobavaisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41060-15-5
Record name Neobavaisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41060-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neobavaisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does neobavaisoflavone (NBIF) exert its anti-inflammatory effects?

A1: this compound demonstrates anti-inflammatory activity by suppressing the activation of key signaling pathways involved in inflammation. Studies have shown that NBIF inhibits the phosphorylation of NF-κB p65, a crucial transcription factor involved in the expression of inflammatory cytokines. [] Additionally, NBIF downregulates the activation of mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, further contributing to its anti-inflammatory effects. [] These actions collectively result in the reduced production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). []

Q2: What is the role of this compound in osteoclastogenesis?

A2: this compound exhibits inhibitory effects on osteoclastogenesis, the process of bone resorption mediated by osteoclasts. Research suggests that NBIF disrupts the interaction between receptor activator of nuclear factor kappa-B (RANK) and TNF receptor-associated factor 6 (TRAF6), as well as RANK and c-Src, which are essential for osteoclast differentiation and function. [] Moreover, NBIF suppresses the phosphorylation of NF-κB, MAPKs, and Akt signaling pathways, ultimately leading to the inhibition of calcium oscillation and nuclear factor of activated T cells cytoplasmic 1 (NFATc1) translocation. [] These events collectively contribute to the reduced formation and activity of osteoclasts.

Q3: How does this compound affect melanogenesis?

A3: this compound demonstrates anti-melanogenic properties by inhibiting tyrosinase activity and melanin synthesis in melanocytes. [] Mechanistically, NBIF downregulates the expression of microphthalmia-associated transcription factor (MITF), tyrosinase-related protein 1 (TRP-1), and tyrosinase, all of which are critical for melanogenesis. [] Additionally, NBIF activates signaling pathways that inhibit melanogenesis by phosphorylating glycogen synthase kinase-3β (GSK3β) and extracellular signal-regulated kinase (ERK). [] These findings suggest that NBIF may be a potential candidate for treating hyperpigmentation disorders.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H18O5 and its molecular weight is 338.35 g/mol.

Q5: Have any computational studies been conducted to investigate the interactions of this compound with its targets?

A5: Yes, molecular docking studies have been employed to explore the binding interactions of NBIF with various targets. For instance, docking simulations have revealed that NBIF exhibits favorable binding affinity towards the amyloid-beta (Aβ42) fibril structure, suggesting its potential as an Aβ42 inhibitor. [] Furthermore, docking studies have provided insights into the binding mode of NBIF with cytochrome P450 enzymes (CYPs), predicting its potential for drug-herb interactions. [] These computational approaches offer valuable information for understanding the molecular mechanisms of NBIF and its potential applications.

Q6: How does the prenyl group in the structure of this compound influence its activity?

A6: The specific attachment position of the prenyl group on the isoflavonoid skeleton significantly influences the biological activity of NBIF. [] Studies comparing the activity of different prenylated isoflavonoids suggest that the presence and position of the prenyl group contribute to variations in their inhibitory effects on enzymes like protein tyrosine phosphatase 1B and α-glucosidase. [] These findings highlight the importance of the prenyl group in determining the pharmacological profile of NBIF.

Q7: What is known about the stability of this compound formulations?

A7: While specific details regarding this compound formulations are limited in the provided papers, one study utilized a zinc-organic framework-incorporated hydrogel platform to deliver NBIF for promoting cartilage regeneration in osteoarthritis. [] This approach aimed to achieve local and sustained release of NBIF at the injured joint site, highlighting the potential for developing innovative delivery systems to enhance its therapeutic efficacy.

Q8: What are the pharmacokinetic properties of this compound in different animal models?

A8: Pharmacokinetic studies in rats have shown that the absorption and distribution of NBIF vary depending on factors such as gender and disease models. For instance, in diabetic rats, the plasma levels of NBIF were decreased in females but elevated in males compared to normal rats. [] These findings highlight the importance of considering individual characteristics when evaluating the pharmacokinetic profile of NBIF.

Q9: How does the administration route of Psoraleae Fructus extract affect the pharmacokinetic parameters of its components, including this compound, in beagle dogs?

A9: Pharmacokinetic studies in beagle dogs administered with Psoraleae Fructus extract intragastrically revealed varying Tmax values (time to reach maximum plasma concentration) ranging from 1.92 to 5.67 hours for different components, including this compound. [] Notably, the Cmax (maximum plasma concentration) and AUC (area under the curve) values for psoralen, isopsoralen, psoralenoside, and isopsoralenoside were significantly higher compared to other components, indicating differences in their absorption and distribution profiles. []

Q10: What in vitro models have been used to study the anti-cancer activity of this compound?

A10: this compound has been studied in various human cancer cell lines, including glioblastoma (U-87 MG, SW1783), anaplastic astrocytoma (SW1783), and non-small cell lung cancer (NSCLC) cells (PC-9, H460, and A549). [, , , , ] These in vitro studies have demonstrated the ability of NBIF to inhibit cell viability, induce apoptosis, and modulate cell cycle progression in cancer cells.

Q11: Has the efficacy of this compound been evaluated in animal models of disease?

A11: Yes, this compound has demonstrated promising results in preclinical animal models. For instance, in a rat model of osteoarthritis induced by medial collateral ligament resection, NBIF effectively mitigated cartilage matrix degradation and chondrocyte apoptosis, highlighting its therapeutic potential for osteoarthritis. [] Moreover, in ovariectomized mice, NBIF administration resulted in the inhibition of osteoclastogenesis, promotion of osteogenesis, and amelioration of bone loss, further supporting its beneficial effects on bone health. []

Q12: What are the potential hepatotoxic effects of Psoraleae Fructus and its constituents, including this compound?

A12: While Psoraleae Fructus is traditionally used for medicinal purposes, studies have raised concerns about its potential hepatotoxicity. Research suggests that the ethanol extraction process may exacerbate the hepatotoxic effects of Psoraleae Fructus. [] Among its constituents, bavachin, psoralidin, bavachinin, this compound, and bakuchiol have been identified as potential hepatotoxic ingredients. [] These compounds have been shown to induce cell apoptosis, increase intracellular lipid accumulation and ROS levels, and decrease mitochondrial membrane potential in liver cells. [] Further research is warranted to establish safe and effective dosage regimens.

Q13: What analytical techniques have been used to identify and quantify this compound in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD), time-of-flight mass spectrometry (TOF-MS), and tandem mass spectrometry (MS/MS), has been widely employed for the qualitative and quantitative analysis of this compound in complex matrices like plant extracts and biological samples. [, , , ] These techniques offer high sensitivity, selectivity, and accuracy in identifying and quantifying NBIF, enabling comprehensive pharmacokinetic and pharmacodynamic studies.

Q14: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?

A14: Yes, this compound has shown moderate inhibitory activity against P-gp, a transmembrane efflux pump responsible for multidrug resistance in cancer cells. [] This finding suggests that NBIF could potentially enhance the efficacy of other anticancer drugs that are substrates of P-gp by increasing their intracellular accumulation.

Q15: What is the role of this compound in regulating UDP-glucuronosyltransferase 1A1 (UGT1A1) activity?

A15: this compound acts as a potent inducer of UGT1A1, a key enzyme involved in the detoxification and metabolic clearance of bilirubin and various xenobiotics. [] Studies suggest that NBIF activates and upregulates peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which in turn, mediate the induction of UGT1A1. [] These findings highlight the potential of NBIF as a therapeutic agent for treating hyperbilirubinemia and drug-induced hepatotoxicity.

Q16: How does this compound affect the activity of cytochrome P450 enzymes (CYPs)?

A16: this compound exhibits inhibitory effects on specific CYP enzymes, particularly CYP1A2 and CYP2C19. [] Molecular docking and dynamic simulation studies, combined with in vitro experiments, have revealed that NBIF might act as a mechanism-based inhibitor of these enzymes. [] These findings emphasize the importance of considering potential drug-herb interactions when co-administering NBIF with medications metabolized by these CYP enzymes.

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